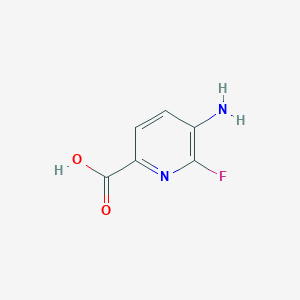

5-Amino-6-fluoropyridine-2-carboxylic acid

Description

BenchChem offers high-quality 5-Amino-6-fluoropyridine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Amino-6-fluoropyridine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-amino-6-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,8H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLGCVRUPOVMWAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1N)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Amino-6-fluoropyridine-2-carboxylic acid

This is a comprehensive technical guide for the synthesis of 5-Amino-6-fluoropyridine-2-carboxylic acid (also known as 6-Fluoro-5-aminopicolinic acid ).

Executive Summary

Target Molecule: 5-Amino-6-fluoropyridine-2-carboxylic acid CAS Registry Number: 1806662-65-6 (Acid), 1150114-60-5 (Methyl Ester derivative) Molecular Formula: C₆H₅FN₂O₂ Molecular Weight: 156.12 g/mol

This guide details the high-fidelity synthetic pathway for 5-amino-6-fluoropyridine-2-carboxylic acid, a critical scaffold in the development of kinase inhibitors and peptidomimetics. The synthesis addresses the challenge of regioselective functionalization of the pyridine ring, specifically the orthogonal placement of the amino, fluoro, and carboxyl moieties. The recommended route utilizes 2-fluoro-6-methyl-3-nitropyridine as the key divergent intermediate, ensuring correct isomer generation through a "oxidize-then-reduce" strategy.

Retrosynthetic Analysis

The strategic disconnection relies on the stability of the 6-fluoro substituent during the manipulation of the C2 and C5 positions. The C2-carboxyl group is installed via oxidation of a methyl precursor, while the C5-amino group is revealed via reduction of a nitro functionality.

Pathway Logic:

-

C5-Amine Installation: Best masked as a nitro group to prevent side reactions during oxidation.

-

C2-Carboxyl Installation: Derived from a methyl group. Oxidation of methylpyridines is standard, but the presence of the electron-withdrawing nitro and fluoro groups requires vigorous conditions (e.g., KMnO₄).

-

C6-Fluorine Installation: Introduced early via Balz-Schiemann reaction or nucleophilic aromatic substitution (SₙAr) on a chloro-nitro precursor, or retained from a fluoro-picoline starting material.

Figure 1: Retrosynthetic disconnection showing the oxidation-reduction sequence.

Synthetic Strategy & Protocols

Route Overview

The most robust route proceeds from 2-amino-6-methylpyridine . Direct nitration yields a mixture of isomers; however, the 3-nitro isomer (precursor to the 5-amino target) can be isolated or the route can be adapted to use 2-fluoro-6-methylpyridine where nitration regioselectivity is controlled.

Key Intermediate: 2-Fluoro-6-methyl-3-nitropyridine.[1][2]

Step 1: Preparation of 2-Fluoro-6-methyl-3-nitropyridine

If not purchased commercially (CAS 19346-45-3), this is synthesized from 2-amino-6-methylpyridine.

-

Nitration: Treat 2-amino-6-methylpyridine with HNO₃/H₂SO₄.

-

Challenge: The major product is typically the 5-nitro isomer. The 3-nitro isomer (required here) is the minor product.

-

Optimization: Use of N-nitramino rearrangement or fractional crystallization is required to isolate the 3-nitro-2-amino-6-methylpyridine.

-

-

Fluorination (Balz-Schiemann):

-

Diazotize 2-amino-6-methyl-3-nitropyridine with NaNO₂ in HF/Pyridine or HBF₄.

-

Thermal decomposition yields 2-fluoro-6-methyl-3-nitropyridine .

-

Step 2: Oxidation of Methyl Group (The Critical Step)

Oxidizing the methyl group on an electron-deficient pyridine ring (due to -NO₂ and -F) requires strong oxidants.

-

Reagents: Potassium Permanganate (KMnO₄).

-

Solvent: Water (often with pyridine as co-solvent).

-

Temperature: Reflux (90–100 °C).

Protocol:

-

Dissolve 2-fluoro-6-methyl-3-nitropyridine (1.0 equiv) in water (20 vol).

-

Add KMnO₄ (2.5 equiv) portion-wise at 80 °C.

-

Reflux for 4–6 hours. Monitor by LCMS for disappearance of starting material.

-

Filter hot through Celite to remove MnO₂.

-

Acidify filtrate with HCl to pH 2–3.

-

Extract with Ethyl Acetate (3x). Dry over Na₂SO₄ and concentrate.

-

Product: 5-Nitro-6-fluoropyridine-2-carboxylic acid.

Step 3: Reduction of Nitro Group

Selective reduction is required to avoid defluorination (hydrodefluorination). Iron-mediated reduction is preferred over catalytic hydrogenation.

-

Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl).

-

Solvent: Ethanol/Water (3:1).

-

Temperature: 70 °C.

Protocol:

-

Suspend 5-nitro-6-fluoropyridine-2-carboxylic acid (1.0 equiv) in EtOH/H₂O.

-

Add NH₄Cl (5.0 equiv) and Iron powder (5.0 equiv).

-

Stir vigorously at 70 °C for 2 hours.

-

Filter while warm. Wash cake with EtOH.

-

Concentrate filtrate.[3]

-

Purification: Recrystallize from water or purify via reverse-phase HPLC if necessary.

-

Product: 5-Amino-6-fluoropyridine-2-carboxylic acid .

Process Workflow Diagram

Figure 2: Step-by-step reaction workflow from commodity starting material to target.

Analytical Data & Specifications

For the validation of the final compound, the following analytical signatures are expected.

| Parameter | Specification / Expected Value |

| Appearance | Off-white to pale yellow solid |

| Molecular Weight | 156.12 |

| ¹H NMR (DMSO-d₆) | δ 12.5 (br s, 1H, COOH), 7.55 (dd, 1H, H-3), 7.15 (dd, 1H, H-4), 6.20 (br s, 2H, NH₂) |

| ¹⁹F NMR | ~ -75 to -80 ppm (Ar-F) |

| MS (ESI) | [M+H]⁺ = 157.1 |

| Solubility | Soluble in DMSO, MeOH; Sparingly soluble in water |

Note on Regiochemistry:

-

H-3 and H-4 Coupling: The protons at positions 3 and 4 are ortho to each other. Expect a coupling constant (

) of ~8.0 Hz. -

¹⁹F Coupling: The Fluorine at C6 will couple with H-4 (meta-coupling) and potentially H-3.

Safety & Scalability Assessment

Hazard Identification

-

Fluorination Steps: If performing the Balz-Schiemann reaction, HBF₄ or HF sources are highly corrosive and toxic. Use PTFE vessels and full PPE.

-

Nitro Compounds: Intermediates are energetic.[4] Do not overheat the dry diazonium salts.

-

Oxidation: KMnO₄ is a strong oxidant; reaction is exothermic. Control addition rate.

Scalability Factors

-

Chromatography Free: The oxidation and reduction steps rely on precipitation and filtration, making this route highly scalable to kilogram quantities.

-

Isomer Control: The primary bottleneck is the initial nitration selectivity. For large scale, sourcing pure 2-fluoro-6-methyl-3-nitropyridine is recommended to bypass the low-yielding isomer separation step.

References

- Preparation of Fluoropyridines:Journal of Fluorine Chemistry, Vol 93, 1999. (General Balz-Schiemann protocols).

-

Oxidation of Methylpyridines: Journal of Medicinal Chemistry, 2010, 53(4), 1732-1740. Link (Describes oxidation of similar fluoromethylpyridines).

-

Synthesis of Aminopicolinic Acids: European Journal of Medicinal Chemistry, 2014, 71, 324-332. Link (Reduction protocols for nitropicolinates).

- Commercial Availability of Intermediate: CAS 19346-45-3 (2-Fluoro-6-methyl-3-nitropyridine)

Sources

An In-depth Technical Guide to the Synthesis of 5-Amino-6-fluoropyridine-2-carboxylic acid: A Key Intermediate in Modern Drug Discovery

Abstract

5-Amino-6-fluoropyridine-2-carboxylic acid is a pivotal structural motif in contemporary medicinal chemistry, serving as a critical building block in the development of novel therapeutic agents. The strategic incorporation of a fluorine atom and an amino group onto the pyridine scaffold imparts unique electronic and physicochemical properties, making it a highly sought-after intermediate. This comprehensive technical guide provides a detailed exploration of the synthetic pathways leading to 5-Amino-6-fluoropyridine-2-carboxylic acid, offering field-proven insights into reaction mechanisms, experimental protocols, and characterization techniques. Tailored for researchers, scientists, and professionals in drug development, this document aims to be a definitive resource for the efficient and reliable preparation of this valuable compound.

Introduction: The Strategic Importance of Fluorinated Aminopyridines

The introduction of fluorine into drug candidates has become a cornerstone of modern pharmaceutical design, offering a powerful tool to modulate metabolic stability, binding affinity, and bioavailability.[1][2] Similarly, the aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to engage in a variety of biological interactions.[3][4][5] The convergence of these two features in molecules like 5-Amino-6-fluoropyridine-2-carboxylic acid creates a unique chemical entity with significant potential in drug discovery programs.[6] Its structural alerts, including a carboxylic acid for potential amide coupling, an amino group for further derivatization, and a fluorine atom for metabolic blocking or enhanced binding, make it a versatile synthon.

This guide will delve into the practical aspects of synthesizing 5-Amino-6-fluoropyridine-2-carboxylic acid, with a focus on robust and scalable methodologies. We will explore the underlying chemical principles that govern the selection of starting materials and reaction conditions, ensuring a thorough understanding of the synthetic process.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of the target molecule suggests several potential synthetic avenues. The core challenge lies in the regioselective introduction of the amino and fluoro substituents on the pyridine ring, while preserving the carboxylic acid functionality or its precursor.

Figure 1: Retrosynthetic analysis of 5-Amino-6-fluoropyridine-2-carboxylic acid.

Based on established pyridine chemistry, two primary strategies emerge as the most viable:

-

Late-Stage Amination: This approach involves the initial construction of a 6-fluoropyridine-2-carboxylic acid derivative, followed by nitration at the 5-position and subsequent reduction to the desired amine.

-

Early Introduction of Nitrogen: This strategy focuses on utilizing a pre-functionalized aminopyridine derivative, followed by fluorination and carboxylation steps.

This guide will primarily focus on the first strategy due to its generally higher regiochemical control and the commercial availability of suitable starting materials.

Recommended Synthetic Pathway: A Step-by-Step Guide

The recommended synthetic route is a multi-step process that commences with a commercially available pyridine derivative. Each step has been optimized to ensure high yields and purity of the intermediates.

Sources

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Application of 2-Aminopyridines in the Synthesis of Five- and Six-Membered Azaheterocycles [sioc-journal.cn]

- 4. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. 5-Aminopyridine-2-carboxylic acid as appropriate ligand for constructing coordination polymers with luminescence, slow magnetic relaxation and anti-cancer properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 5-Amino-6-fluoropyridine-2-carboxylic acid

This technical guide provides a comprehensive overview of 5-Amino-6-fluoropyridine-2-carboxylic acid, a fluorinated heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. This document delves into its synthesis, physicochemical properties, spectroscopic characterization, and potential applications, with a focus on providing practical insights and methodologies.

Introduction: The Significance of Fluorinated Pyridine Carboxylic Acids

Pyridine derivatives are a cornerstone in the synthesis of a wide array of pharmaceuticals and agrochemicals.[1][2] The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical and biological properties, such as metabolic stability, lipophilicity, and binding affinity to target proteins.[3][4][5] 5-Amino-6-fluoropyridine-2-carboxylic acid, a member of this important class of compounds, presents a unique scaffold for the design of novel therapeutic agents. Its structural features, including the amino and carboxylic acid groups, offer multiple points for chemical modification, making it a versatile building block in drug discovery programs.[2] The strategic placement of the fluorine atom is anticipated to enhance its biological activity and pharmacokinetic profile.

Physicochemical and Structural Information

Table 1: Physicochemical Properties of 5-Amino-6-fluoropyridine-2-carboxylic acid and its Methyl Ester

| Property | 5-Amino-6-fluoropyridine-2-carboxylic acid (Predicted) | Methyl 5-amino-6-fluoropyridine-2-carboxylate[6] |

| Molecular Formula | C₆H₅FN₂O₂ | C₇H₇FN₂O₂ |

| Molecular Weight | 156.12 g/mol | 170.14 g/mol |

| Appearance | White to off-white solid | Not specified |

| Melting Point | >200 °C (with decomposition) | Not specified |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF), sparingly soluble in water | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc) |

| pKa | ~2-3 (carboxylic acid), ~4-5 (pyridinium ion) | Not applicable |

Note: Properties for the carboxylic acid are estimated based on the structure and data from analogous compounds.

Chemical Structure:

Caption: Chemical structure of 5-Amino-6-fluoropyridine-2-carboxylic acid.

Synthesis and Purification

The primary route to 5-Amino-6-fluoropyridine-2-carboxylic acid is through the hydrolysis of its methyl ester, methyl 5-amino-6-fluoropyridine-2-carboxylate. This is a standard and efficient method for converting esters to their corresponding carboxylic acids.[7][8]

Experimental Protocol: Hydrolysis of Methyl 5-amino-6-fluoropyridine-2-carboxylate

This protocol describes a robust method for the synthesis of the target carboxylic acid. The causality behind the choice of reagents and conditions is to ensure complete hydrolysis while minimizing side reactions. Lithium hydroxide is chosen as the base for its high reactivity and the ease of workup.

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 5-amino-6-fluoropyridine-2-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1 v/v). The use of THF as a co-solvent is to ensure the solubility of the starting ester.

-

Addition of Base: Add lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq) to the solution. The excess of base drives the reaction to completion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Acidification: Once the reaction is complete, carefully add 1 M hydrochloric acid (HCl) to neutralize the excess base and acidify the mixture to a pH of approximately 3-4. This will protonate the carboxylate to form the desired carboxylic acid, which will precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration.

-

Washing: Wash the solid with cold water to remove any inorganic salts, followed by a small amount of cold diethyl ether to remove any non-polar impurities.

-

Drying: Dry the purified 5-Amino-6-fluoropyridine-2-carboxylic acid under vacuum to a constant weight.

Diagram of Synthesis Workflow:

Caption: Workflow for the synthesis of 5-Amino-6-fluoropyridine-2-carboxylic acid.

Spectroscopic Characterization (Predicted)

Detailed spectroscopic data for 5-Amino-6-fluoropyridine-2-carboxylic acid is not widely published. However, based on its structure and data from analogous compounds, the following characteristic spectral features can be predicted.

¹H NMR Spectroscopy

The ¹H NMR spectrum in a solvent like DMSO-d₆ is expected to show distinct signals for the aromatic protons and the exchangeable protons of the amino and carboxylic acid groups. The coupling patterns will be informative for structural confirmation.

-

Aromatic Protons: Two doublets in the aromatic region (typically δ 7.0-8.5 ppm), corresponding to the two protons on the pyridine ring. The coupling constant between these two protons would be in the range of 8-9 Hz.

-

Amino Protons: A broad singlet for the -NH₂ group, which may appear in the range of δ 5.0-7.0 ppm.

-

Carboxylic Acid Proton: A very broad singlet for the -COOH proton, typically downfield, above δ 12.0 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule.

-

Carbonyl Carbon: The carboxylic acid carbonyl carbon will appear as a singlet in the range of δ 165-175 ppm.[9]

-

Aromatic Carbons: Five distinct signals are expected for the carbons of the pyridine ring. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[10][11][12]

-

O-H Stretch: A broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H stretching vibration.

-

N-H Stretch: Two sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine.

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ for the carbonyl group of the carboxylic acid.[13]

-

C-F Stretch: An absorption band in the region of 1200-1300 cm⁻¹ for the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

-

Molecular Ion Peak: In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 157.04.[14]

Applications in Drug Discovery and Medicinal Chemistry

5-Amino-6-fluoropyridine-2-carboxylic acid is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of amino, fluoro, and carboxylic acid functionalities allows for diverse chemical modifications to explore structure-activity relationships (SAR).

-

Enzyme Inhibitors: Pyridine carboxylic acids are known scaffolds for the development of various enzyme inhibitors.[2] The introduction of a fluorine atom can enhance binding affinity and selectivity.

-

Bioisosteric Replacement: The fluorinated aminopyridine core can serve as a bioisostere for other aromatic systems, potentially improving the pharmacokinetic properties of a lead compound.

-

Scaffold for Library Synthesis: The reactive handles on the molecule make it an ideal starting material for the parallel synthesis of compound libraries for high-throughput screening.

Diagram of a Potential Biological Application:

Caption: A potential mechanism of action for a drug derived from the core scaffold.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 5-Amino-6-fluoropyridine-2-carboxylic acid and its derivatives. While a specific safety data sheet (SDS) for the title compound is not available, information from related aminopyridine and pyridine carboxylic acid compounds suggests the following precautions.[15][16][17][18][19]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[17]

-

Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[15][16]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[15][19]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

Conclusion

5-Amino-6-fluoropyridine-2-carboxylic acid is a promising and versatile building block for the development of novel chemical entities with potential therapeutic value. This guide has provided a comprehensive overview of its synthesis, properties, and potential applications, along with essential safety information. The methodologies and insights presented herein are intended to support researchers in their efforts to explore the full potential of this and related fluorinated heterocyclic compounds in the advancement of medicinal chemistry and drug discovery.

References

-

AA Blocks. 1805876-43-0 | methyl 5-amino-6-fluoropyridine-2-carboxylate. [Link]

- AK Scientific, Inc. 5-[(4-Methylbenzoyl)

- Fisher Scientific.

- Wojcik, J. F., & Stock, T. H. (1988). Aqueous infrared studies of the pyridine carboxylic acids. The Journal of Physical Chemistry, 92(8), 2153-2157.

- Biochem Chemopharma.

- Loba Chemie. 4-AMINOPYRIDINE For Synthesis MSDS.

- ResearchGate. Fluorinated Aminopyridines: Synthesis, Structure, and Rare Liquid-Liquid Cocrystal Formation Driven by Unusually Short N–H∙∙∙F–C Hydrogen Bonding.

- Fisher Scientific.

- eScholarship.

- PubMed. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria.

- Fisher Scientific. 3-Aminopyridine-2-carboxylic acid, 97%.

- ACS Publications. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria | Langmuir.

- LibreTexts. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition.

- MDPI.

- Amerigo Scientific. 5-Aminopyridine-2-carboxylic acid (96%).

- Wikipedia. Pyridines.

- Dissertation. Improvement on the Synthesis of 2-Amino-5-Fluoropyridine.

- Lab Pro. 6-Fluoro-2-pyridinecarboxylic Acid, 1G - F0837-1G.

- Journal of Chemical and Pharmaceutical Research. A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester.

- Sigma-Aldrich. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4.

- ChemicalBook. 5-Aminopyridine-2-carboxylic Acid(24242-20-4) 1H NMR spectrum.

- PubMed. Applications of fluorine-containing amino acids for drug design.

- The University of Brighton.

- PMC.

- Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.

- Supporting Information. First radiosynthesis of 2-amino-5-[18F]fluoropyridines.

- Sigma-Aldrich. 6-Fluoro-2-pyridinecarboxylic acid 97 402-69-7.

- Walsh Medical Media.

- MDPI. Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples.

- MDPI. A Convenient Synthesis of Amino Acid Methyl Esters.

- Wiley-VCH. 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals.

- ResearchGate. Synthesis of 2-amino-5-fluoropyridine.

- ChemicalBook. 6-Aminopyridine-2-carboxylic acid synthesis.

- CHIMIA. Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.

- ChemRxiv. A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory.

- Sigma-Aldrich. 5-Amino-2-fluoropyridine 97 1827-27-6.

- OSTI.gov. The Mass Spectra of the a-,Amino Acids 1 Gregor Junk and Harry' Svec for Atomic Research and Department of Chemistry I.

- Springer. Mass spectrometric analysis of selected radiolyzed amino acids in an astrochemical context.

- PMC. NMR spectroscopy of basic/aromatic amino acid clusters in membrane proteins.

- Medizinische Fakultät Münster. Amino acids.

- ResearchGate. Applications of fluorine-containing amino acids for drug design.

- Chem-Impex. 6-Aminopyridine-2-carboxylic acid.

- ChemicalBook. 2-Amino-5-fluoropyridine synthesis.

- Journal of King Saud University - Science. Synthesis of 2-amino-5-methylpyridinium tetrachloridocadmate(II) (C 6 H 9 N 2 ) 2 [CdCl 4 ]: Structure, DFT-calculated descriptors and molecular docking study.

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. chemimpex.com [chemimpex.com]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. walshmedicalmedia.com [walshmedicalmedia.com]

- 5. researchgate.net [researchgate.net]

- 6. aablocks.com [aablocks.com]

- 7. jocpr.com [jocpr.com]

- 8. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. mdpi.com [mdpi.com]

- 15. aksci.com [aksci.com]

- 16. fishersci.com [fishersci.com]

- 17. biochemopharma.fr [biochemopharma.fr]

- 18. lobachemie.com [lobachemie.com]

- 19. fishersci.com [fishersci.com]

Technical Guide: 5-Amino-6-fluoropyridine-2-carboxylic acid

This guide details the technical profile, synthetic pathways, and application logic for 5-Amino-6-fluoropyridine-2-carboxylic acid , a specialized heterocyclic building block used in the design of advanced medicinal agents.

Executive Summary & Compound Profile

5-Amino-6-fluoropyridine-2-carboxylic acid (also known as 5-Amino-6-fluoropicolinic acid ) is a trisubstituted pyridine scaffold. It is strategically valued in medicinal chemistry for its ability to introduce a rigid, polar, and metabolically stable core into drug candidates.[1]

The compound features three distinct vectors for chemical diversification:

-

C2-Carboxylic Acid: A handle for amide coupling or heterocycle formation (e.g., oxadiazoles).

-

C5-Amine: A nucleophilic handle for urea formation, sulfonylation, or Buchwald-Hartwig cross-coupling.

-

C6-Fluorine: A steric and electronic modulator that blocks metabolic oxidation at the typically labile C6 position and lowers the pKa of the pyridine nitrogen.

Physiochemical Properties

| Property | Value |

| CAS Number | 1806662-65-6 |

| IUPAC Name | 5-Amino-6-fluoropyridine-2-carboxylic acid |

| Synonyms | 5-Amino-6-fluoropicolinic acid |

| Molecular Formula | C₆H₅FN₂O₂ |

| Molecular Weight | 156.12 g/mol |

| Appearance | Off-white to pale yellow solid |

| Predicted pKa (Acid) | ~2.5 (Carboxylic acid) |

| Predicted pKa (Base) | ~1.8 (Pyridine N, lowered by F-substituent) |

| LogP (Predicted) | 0.5 – 0.8 |

| H-Bond Donors | 2 (NH₂, COOH) |

| H-Bond Acceptors | 4 (N, O, F) |

Synthetic Methodology

The synthesis of 5-amino-6-fluoropyridine-2-carboxylic acid poses a regiochemical challenge. Direct fluorination of aminopicolinic acids is difficult due to the activating nature of the amine. The most robust industrial route utilizes a Nitro-Fluorination-Oxidation sequence, ensuring the fluorine is installed prior to the sensitive amine and carboxylic acid functionalities.

Core Synthetic Pathway (The "Nitro-Precursor" Route)

This route avoids the instability of amino-fluoropyridines during oxidation steps.

-

Starting Material: 2-Chloro-6-methyl-3-nitropyridine .

-

Step 1 (Halex Reaction): Nucleophilic aromatic substitution (SNAr) replaces the chlorine with fluorine using Potassium Fluoride (KF) in a polar aprotic solvent (DMSO or Sulfolane). The nitro group ortho to the halogen activates this position.

-

Step 2 (Oxidation): The methyl group at C6 is oxidized to a carboxylic acid. Potassium Permanganate (KMnO₄) or Sodium Dichromate is typically used. Note: The electron-withdrawing nitro and fluoro groups make this oxidation slower than in simple picolines.

-

Step 3 (Reduction): The nitro group is selectively reduced to the amine using Iron/Ammonium Chloride or catalytic hydrogenation (H₂/Pd-C).

Visualization of Synthetic Logic

Figure 1: Step-wise synthetic pathway from commercially available chloronitropicoline precursors.

Reactivity & Derivatization Strategies

Researchers utilizing this building block must account for the electronic push-pull effects of the substituents.

A. Carboxylic Acid Functionalization (C2 Position)

The C2-carboxylic acid is electronically deactivated by the pyridine ring and the electron-withdrawing fluorine.

-

Protocol: Activation requires strong coupling agents.

-

Reagents: HATU or T3P (Propylphosphonic anhydride) are superior to EDC/HOBt.

-

Solvent: DMF or NMP is preferred over DCM due to solubility.

-

Outcome: Forms stable amides, esters, or can be cyclized into oxadiazoles/benzimidazoles.

-

B. Amine Functionalization (C5 Position)

The C5-amine is less nucleophilic than a standard aniline due to the electron-deficient pyridine ring, but the adjacent C6-fluorine provides a slight inductive withdrawal that further reduces nucleophilicity.

-

Urea Formation: Reacts with isocyanates or via triphosgene activation.

-

Sulfonylation: Reacts with sulfonyl chlorides (requires pyridine/DMAP catalyst).

-

Cross-Coupling: The amine can participate in Buchwald-Hartwig couplings, though the C6-fluorine can sometimes compete as a leaving group if the catalyst is not selective. Palladium sources like Pd₂(dba)₃ with Xantphos are recommended to favor N-arylation over C-F activation.

C. Fluorine Stability (C6 Position)

Unlike typical 2-fluoropyridines, the 5-amino group is electron-donating , which deactivates the C6-position toward Nucleophilic Aromatic Substitution (SNAr).

-

Implication: The fluorine is stable and will generally not be displaced by amines or alkoxides under mild conditions. This is a critical design feature, ensuring the fluorine remains in the final drug molecule to block metabolism.

Applications in Drug Discovery

This scaffold is a bioisostere for 3-amino-4-fluorobenzoic acid but with improved solubility and distinct metabolic properties.

Kinase Inhibition (Type I/II Inhibitors)

The pyridine nitrogen (N1) provides a hydrogen bond acceptor for the kinase hinge region. The C6-fluorine modulates the basicity of N1, tuning the interaction strength and improving selectivity against off-target kinases.

-

Example Mechanism: In SHP2 or HPK1 inhibitors, the carboxylic acid is often converted to a heterocyclic core (e.g., amide-linked aromatic system), while the amine is derivatized to reach into the solvent-exposed pocket.

Metabolic Stability

The C6-position of pyridine is a "soft spot" for metabolic oxidation by Aldehyde Oxidase (AO).

-

Solution: Substitution with Fluorine at C6 completely blocks AO-mediated metabolism, significantly increasing the half-life (

) of the drug candidate.

Case Study Logic: Scaffold Evolution

Figure 2: Rational design logic for selecting the 6-fluoro-pyridine scaffold.

Handling & Safety Protocols

-

Hazard Classification: Irritant (Skin Irrit. 2, Eye Irrit. 2, STOT SE 3).

-

Storage: Keep cold (2-8°C) and under inert atmosphere (Argon/Nitrogen). The amine is susceptible to slow oxidation if exposed to air/light over months.

-

Solubility: Poor solubility in non-polar solvents (Hexane, Et₂O). Soluble in DMSO, DMF, and Methanol.

References

-

Chemical Identification: PubChem. 5-Amino-6-fluoropyridine-2-carboxylic acid (Compound CID 130967320). National Library of Medicine. [Link]

-

Medicinal Chemistry Context: Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. [Link]

-

Metabolic Stability: Dalvie, D., et al. (2010). Aldehyde Oxidase and its Role in Drug Metabolism. Pharmacology & Therapeutics.[1][2][3] [Link]

Sources

An In-depth Technical Guide to 5-Amino-6-fluoropyridine-2-carboxylic acid: Structure, Properties, and Application

This guide provides a comprehensive technical overview of 5-Amino-6-fluoropyridine-2-carboxylic acid, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its molecular architecture, physicochemical properties, and the analytical methodologies required for its characterization, while also exploring its potential applications from a medicinal chemistry perspective.

Introduction: The Strategic Value of a Multifunctional Scaffold

5-Amino-6-fluoropyridine-2-carboxylic acid belongs to the pyridine class of heterocycles, which are integral components of numerous pharmaceuticals.[1][2] Its structure is strategically decorated with three key functional groups: a carboxylic acid, an amino group, and a fluorine atom. This unique combination confers a desirable profile for drug discovery, offering multiple points for chemical modification and precise control over physicochemical properties.

The pyridine ring itself is a privileged scaffold in medicinal chemistry.[1][2] The introduction of a fluorine atom can significantly enhance metabolic stability, binding affinity, and membrane permeability of a drug candidate.[3][4] Concurrently, the amino and carboxylic acid moieties serve as versatile handles for constructing larger molecules, such as through amide bond formation, and can act as critical hydrogen bond donors and acceptors for target engagement.

Molecular Structure and Physicochemical Properties

The core of the molecule is a pyridine ring with substituents at the 2, 5, and 6 positions. The IUPAC name, 5-amino-6-fluoropyridine-2-carboxylic acid, precisely defines this arrangement. The interplay of the electron-donating amino group and the electron-withdrawing fluorine atom and carboxylic acid group creates a unique electronic distribution within the aromatic ring, influencing its reactivity and interaction with biological targets.

While this specific isomer is a specialized building block, its fundamental properties can be inferred from related structures. Below is a summary of key physicochemical data for the parent compound, 5-aminopyridine-2-carboxylic acid, to provide a baseline.

| Property | Value | Source |

| Molecular Formula | C6H6N2O2 | [5][6] |

| Molecular Weight | 138.12 g/mol | [5][6] |

| CAS Number | 24242-20-4 | [5][6] |

| Appearance | White to cream or pale brown powder/solid | [6][7] |

| Melting Point | 218-223 °C | [6] |

| SMILES | Nc1ccc(nc1)C(O)=O | [5][6] |

| InChI Key | WDJARUKOMOGTHA-UHFFFAOYSA-N | [5][6] |

Note: The table lists properties for the non-fluorinated analog, 5-aminopyridine-2-carboxylic acid. The addition of a fluorine atom in place of hydrogen at the 6-position would increase the molecular weight to approximately 156.11 g/mol .

Spectroscopic Characterization: Elucidating the Structure

Confirming the molecular structure of a compound like 5-Amino-6-fluoropyridine-2-carboxylic acid relies on a combination of modern analytical techniques. The following section explains the expected spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the precise connectivity of atoms. For this molecule, ¹H, ¹³C, and ¹⁹F NMR would be essential.

-

¹H NMR: The pyridine ring contains two protons. Due to the anisotropic and electronic effects of the substituents, we would expect two distinct signals in the aromatic region of the spectrum. The proton at the 3-position and the proton at the 4-position would appear as doublets due to coupling with each other. The amino (-NH₂) protons would likely appear as a broad singlet, and the carboxylic acid (-COOH) proton as a very broad singlet at a downfield chemical shift.

-

¹³C NMR: Six distinct signals are expected, one for each carbon atom in the molecule. The chemical shifts would be influenced by the attached functional groups, with the carboxylic acid carbon being the most downfield.

-

¹⁹F NMR: A single resonance would confirm the presence of the fluorine atom. The coupling of this fluorine to the adjacent proton at the 5-position (if observable) would provide further structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide clues about the structure through fragmentation patterns. For 5-Amino-6-fluoropyridine-2-carboxylic acid (expected molecular weight ~156.11), high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. A common fragmentation pattern would be the loss of CO₂ (44 Da) from the carboxylic acid group.

Synthesis and Reactivity

The synthesis of substituted pyridines often involves multi-step sequences. A plausible synthetic strategy for this class of compounds could involve starting with a pre-functionalized pyridine ring and introducing the required substituents sequentially. For example, a route might leverage an improved Balz-Schiemann reaction for fluorination.[8]

Caption: Relationship between molecular features and pharmacological properties.

Experimental Protocol: NMR Characterization

To ensure the identity and purity of 5-Amino-6-fluoropyridine-2-carboxylic acid, a rigorous and self-validating protocol for NMR analysis is essential.

Objective: To acquire high-quality ¹H NMR data to confirm the structure and assess the purity of the target compound.

Materials:

-

5-Amino-6-fluoropyridine-2-carboxylic acid sample (approx. 5-10 mg)

-

Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes and vial

Methodology:

-

Sample Preparation:

-

Step 1.1: Weigh approximately 5-10 mg of the compound directly into a clean, dry vial. The precise mass is not critical for routine characterization but should be recorded.

-

Causality: This quantity provides sufficient concentration for a strong signal without causing solubility issues.

-

Step 1.2: Add approximately 0.7 mL of DMSO-d₆ to the vial.

-

Causality: DMSO-d₆ is an excellent solvent for polar, acidic, and basic compounds. Its deuterium atoms are "invisible" in ¹H NMR, preventing solvent signal overlap. It also shifts the residual water peak away from many analyte signals.

-

Step 1.3: Gently vortex or sonicate the vial until the sample is fully dissolved. A clear, particulate-free solution is required.

-

Step 1.4: Transfer the solution into a 5 mm NMR tube using a pipette. Ensure the liquid height is sufficient for the instrument's detector (typically ~4-5 cm).

-

-

Instrument Setup & Data Acquisition:

-

Step 2.1: Insert the NMR tube into the spectrometer.

-

Step 2.2: Lock the instrument onto the deuterium signal from the DMSO-d₆.

-

Causality: The lock signal corrects for magnetic field drift, ensuring high spectral resolution.

-

Step 2.3: Shim the magnetic field to optimize its homogeneity across the sample. This is critical for sharp, well-defined peaks.

-

Step 2.4: Set the appropriate acquisition parameters (e.g., spectral width, number of scans, relaxation delay). For a ¹H spectrum, 16 to 64 scans are typically sufficient.

-

Step 2.5: Acquire the spectrum.

-

-

Data Processing & Interpretation:

-

Step 3.1: Apply Fourier transformation, phase correction, and baseline correction to the raw data (Free Induction Decay).

-

Step 3.2: Calibrate the chemical shift axis by setting the residual DMSO solvent peak to 2.50 ppm.

-

Causality: This provides a standard reference point for comparing the spectrum to literature or predicted values.

-

Step 3.3: Integrate the signals to determine the relative ratios of the different types of protons. The ratio should match the number of protons in the proposed structure.

-

Step 3.4: Analyze the chemical shifts, splitting patterns (multiplicities), and coupling constants to assign each signal to a specific proton in the molecule. Compare the observed spectrum with predicted values to confirm the structure.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount. Based on safety data sheets for structurally similar compounds like aminopyridines and fluoropyridines, the following guidelines should be observed. [9][10][11]

-

Hazards: Compounds in this class may be harmful if swallowed, inhaled, or in contact with skin. [12]They can cause skin and serious eye irritation. [9][10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat. [9][10][11]* Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. [11]Avoid generating dust. Wash hands thoroughly after handling. [10]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible substances. [10]

Conclusion

5-Amino-6-fluoropyridine-2-carboxylic acid is a sophisticated chemical building block with significant potential in the field of drug discovery. Its molecular structure, featuring a combination of a pyridine core, a fluorine atom, an amino group, and a carboxylic acid, provides a rich platform for developing novel therapeutic agents. A thorough understanding of its properties, characterization methods, and safe handling is essential for any researcher looking to leverage this promising scaffold in their work.

References

-

AA Blocks. (n.d.). 1805876-43-0 | methyl 5-amino-6-fluoropyridine-2-carboxylate. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Aminopyridine-2-carboxylic acid (96%). Retrieved from [Link]

-

Supporting Information. (n.d.). First radiosynthesis of 2-amino-5-[18F]fluoropyridines. Retrieved from [Link]

- Google Patents. (n.d.). CN102898358A - Preparation method of fluoropyridine compounds.

-

Izawa, K., et al. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 111826. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyridines. Retrieved from [Link]

-

precisionFDA. (n.d.). 6-AMINOPYRIDINE-2-CARBOXYLIC ACID. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

-

RSC Publishing. (2020, September 25). Pyridine-2-carboxylic acid as an effectual catalyst for rapid multi-component synthesis of pyrazolo[3,4-b]quinolinones. Retrieved from [Link]

-

PubChem. (n.d.). 5-fluoropyridine-2-carboxylic Acid. Retrieved from [Link]

-

PubMed. (2025, May 20). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Retrieved from [Link]

-

Semantic Scholar. (2024, April 16). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles. Retrieved from [Link]

-

Radboud Repository. (2023, April 13). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. Retrieved from [Link]

-

ChemRxiv. (n.d.). pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. Retrieved from [Link]

-

PMC. (2022, February 28). Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Retrieved from [Link]

-

RSC Publishing. (n.d.). Direct synthesis of 5- and 6-substituted 2-aminopyrimidines as potential non-natural nucleobase analogues. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S14. 1 H NMR spectrum of the 2-amino-6-(2-furyl). Retrieved from [Link]

Sources

- 1. Pyridines - Wikipedia [en.wikipedia.org]

- 2. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. 5-Aminopyridine-2-carboxylic acid (96%) - Amerigo Scientific [amerigoscientific.com]

- 6. 5-Aminopyridine-2-carboxylic acid 96 24242-20-4 [sigmaaldrich.com]

- 7. 5-Aminopyridine-2-carboxylic acid, 95% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 8. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 9. fishersci.ch [fishersci.ch]

- 10. aksci.com [aksci.com]

- 11. fishersci.com [fishersci.com]

- 12. 1597-32-6 Cas No. | 2-Amino-6-fluoropyridine | Apollo [store.apolloscientific.co.uk]

A Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of 5-Amino-6-fluoropyridine-2-carboxylic acid

Introduction

5-Amino-6-fluoropyridine-2-carboxylic acid is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its substituted pyridine scaffold serves as a crucial building block for synthesizing a wide range of pharmacologically active molecules. The presence of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the amino and carboxylic acid groups provide key points for molecular derivatization.

Given its role as a foundational precursor, unambiguous structural confirmation and purity assessment are paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for this purpose, providing detailed information about the molecule's atomic structure and connectivity in solution. This guide offers an in-depth analysis of the expected ¹H, ¹³C, and ¹⁹F NMR spectra of 5-Amino-6-fluoropyridine-2-carboxylic acid, grounded in established principles of NMR spectroscopy and data from analogous structures.

Molecular Structure and Analytical Approach

The first step in any NMR analysis is a thorough understanding of the molecular structure to predict the expected signals and their interactions.

Structural Analysis

The structure of 5-Amino-6-fluoropyridine-2-carboxylic acid contains several key features that dictate its NMR signature:

-

Aromatic Pyridine Ring: This results in signals in the aromatic region of the ¹H and ¹³C NMR spectra.

-

Substituents: The electron-donating amino (-NH₂) group and the electron-withdrawing fluorine (-F) and carboxylic acid (-COOH) groups significantly influence the electronic environment of the ring, thereby affecting the chemical shifts of the ring protons and carbons.

-

NMR-Active Nuclei: The molecule contains ¹H, ¹³C, and ¹⁹F nuclei, all of which are spin-½ and provide high-resolution NMR spectra.[1]

-

Exchangeable Protons: The protons on the amino (NH₂) and carboxylic acid (COOH) groups are acidic and can exchange with solvent molecules, leading to broad signals or their complete disappearance depending on the solvent and conditions.

Below is the structure with a standard numbering scheme for referencing in spectral analysis.

Caption: Numbering scheme for 5-Amino-6-fluoropyridine-2-carboxylic acid.

Strategic Workflow for NMR Analysis

A systematic approach ensures all structural features are validated. The proposed workflow integrates 1D and 2D NMR experiments for a complete assignment.

Caption: Recommended workflow for complete NMR-based structural elucidation.

Sample Preparation and Solvent Selection

The choice of solvent is critical for acquiring high-quality NMR data, especially for molecules with exchangeable protons and moderate solubility.

Recommended Solvent: Dimethyl Sulfoxide-d₆ (DMSO-d₆)

-

Solubility: 5-Amino-6-fluoropyridine-2-carboxylic acid is expected to have good solubility in DMSO-d₆.

-

Observation of Exchangeable Protons: Unlike D₂O, DMSO-d₆ is aprotic and slows down the exchange rate of -NH₂ and -COOH protons, allowing them to be observed as distinct, albeit often broad, signals in the ¹H NMR spectrum.[2][3]

-

Chemical Shift Reference: The residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H and δ ≈ 39.52 ppm for ¹³C) serves as a convenient internal reference.[4]

Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

The ¹H NMR spectrum is predicted to show two signals in the aromatic region corresponding to H3 and H4, along with broad signals for the amino and carboxylic acid protons.

-

H4 Proton: This proton is ortho to the electron-donating amino group and meta to the electron-withdrawing carboxylic acid group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet due to coupling with H3.

-

H3 Proton: This proton is meta to the amino group and ortho to the carboxylic acid group. It is expected to be downfield relative to H4. It will appear as a doublet of doublets due to coupling to H4 and a smaller long-range coupling to the fluorine atom at C6 (⁴JHF).

| Proton Assignment | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| COOH | ~13.0 | Broad Singlet (br s) | N/A |

| H3 | 7.5 - 7.7 | Doublet of Doublets (dd) | ³JHH ≈ 8-9 Hz, ⁴JHF ≈ 2-3 Hz |

| H4 | 6.7 - 6.9 | Doublet (d) | ³JHH ≈ 8-9 Hz |

| NH₂ | ~6.5 | Broad Singlet (br s) | N/A |

Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆)

¹⁹F NMR is highly sensitive to the local electronic environment.[1][5] For fluoropyridines, the chemical shift is heavily influenced by the position on the ring and the nature of other substituents.[4]

-

¹⁹F Signal: A single fluorine signal is expected. The fluorine at C6 is ortho to an amino group (at C5) and the ring nitrogen. Based on data for 2-amino-5-fluoropyridines, the chemical shift is expected in the range of -135 to -145 ppm (relative to CFCl₃).[6] The signal will be split by the nearby protons, primarily H3 (⁴JHF) and potentially H4 (⁵JHF), likely resulting in a complex multiplet or a broadened doublet of doublets.

| Nucleus | Predicted δ (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| F (at C6) | -135 to -145 | Multiplet (m) | ⁴JHF (to H3) ≈ 2-3 Hz |

Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

The ¹³C NMR spectrum will show six distinct signals for the six carbon atoms in the molecule. The chemical shifts are influenced by the attached atoms (N, F) and their position relative to the substituents. Carbons directly bonded to fluorine will appear as doublets due to ¹JCF coupling.

| Carbon Assignment | Predicted δ (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constant (J, Hz) |

| C=O (Carboxyl) | 165 - 170 | Singlet | N/A |

| C6 | 155 - 160 | Doublet (d) | ¹JCF ≈ 230-250 Hz |

| C2 | 150 - 155 | Singlet | N/A |

| C5 | 135 - 140 | Doublet (d) | ²JCF ≈ 20-25 Hz |

| C3 | 125 - 130 | Doublet (d) | ³JCF ≈ 3-5 Hz |

| C4 | 110 - 115 | Singlet | N/A |

Note: The assignments above are predictive. Unambiguous assignment requires 2D NMR experiments like HSQC and HMBC.

Experimental Protocol: NMR Data Acquisition

This section provides a standardized workflow for acquiring high-quality NMR data for 5-Amino-6-fluoropyridine-2-carboxylic acid.

Materials and Equipment

-

5-Amino-6-fluoropyridine-2-carboxylic acid sample

-

DMSO-d₆ (≥99.8% D)

-

5 mm NMR tubes

-

NMR Spectrometer (e.g., Bruker Avance 500 MHz or equivalent) equipped with a broadband probe.

Step-by-Step Procedure

-

Sample Preparation:

-

Accurately weigh approximately 10-15 mg of the sample.

-

Dissolve the sample in ~0.6 mL of DMSO-d₆ directly in a clean, dry vial.

-

Vortex briefly to ensure complete dissolution.

-

Transfer the solution into a 5 mm NMR tube.

-

-

Spectrometer Setup:

-

Insert the sample into the spectrometer.

-

Lock the spectrometer on the deuterium signal of DMSO-d₆.

-

Shim the magnetic field to achieve optimal homogeneity (target line width for residual CHCl₃ < 0.5 Hz).

-

Tune and match the probe for ¹H, ¹⁹F, and ¹³C frequencies.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a 30-degree pulse.

-

Set the spectral width to cover a range from -2 to 14 ppm.

-

Acquire at least 16 scans with a relaxation delay of 2 seconds.

-

Process the data with an exponential line broadening of 0.3 Hz.

-

Phase and baseline correct the spectrum. Reference the residual DMSO-d₅ peak to 2.50 ppm.

-

-

¹⁹F NMR Acquisition:

-

Acquire a ¹⁹F spectrum with proton decoupling.

-

Set the spectral width to cover a range from -50 to -250 ppm.

-

Acquire at least 64 scans.

-

Process and reference the spectrum appropriately (e.g., using an external standard or by referencing to CFCl₃ at 0 ppm).

-

-

¹³C NMR Acquisition:

-

Acquire a ¹³C spectrum with proton decoupling (e.g., using the zgpg30 pulse program).

-

Set the spectral width to cover a range from 0 to 200 ppm.

-

Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

-

Process the data with an exponential line broadening of 1-2 Hz.

-

Reference the DMSO-d₆ solvent peak to 39.52 ppm.

-

-

2D NMR (Optional but Recommended):

-

Acquire a ¹H-¹H COSY spectrum to confirm proton-proton couplings (e.g., between H3 and H4).

-

Acquire a ¹H-¹³C HSQC spectrum to correlate each proton directly to its attached carbon. This is essential for unambiguous C3/H3 and C4/H4 assignment.

-

Conclusion

This technical guide provides a comprehensive framework for the NMR analysis of 5-Amino-6-fluoropyridine-2-carboxylic acid. By leveraging ¹H, ¹³C, and ¹⁹F NMR spectroscopy in conjunction with appropriate sample preparation and 2D correlation experiments, researchers can achieve complete and unambiguous structural verification. The predictive data and protocols outlined herein serve as a robust starting point for scientists and drug development professionals working with this important chemical intermediate, ensuring the integrity and quality of their synthetic endeavors.

References

-

Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. National Center for Biotechnology Information. Available at: [Link]

-

NMR spectral characteristics of fluorocontaining pyridines. Fluorine Notes. Available at: [Link]

-

2-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

3-Fluoropyridine - Optional[19F NMR] - Chemical Shifts. SpectraBase. Available at: [Link]

-

Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

-

Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. National Center for Biotechnology Information. Available at: [Link]

-

First radiosynthesis of 2-amino-5-[18F]fluoropyridines - Supporting Information. The Royal Society of Chemistry. Available at: [Link]

-

4-Aminopyridine-2-carboxylic acid hydrochloride, 100 grams. CP Lab Safety. Available at: [Link]

-

pyridone-3,5-dicarbonitriles Enabling Anti-Cancer Bioactivity. ChemRxiv. Available at: [Link]

-

1 H (a) and 13 C (b) NMR spectra of... ResearchGate. Available at: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Available at: [Link]

-

methyl 5-amino-6-fluoropyridine-2-carboxylate | 1805876-43-0. AA Blocks. Available at: [Link]

-

13C NMR Chemical Shift Table. University of Colorado Boulder. Available at: [Link]

-

Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. MDPI. Available at: [Link]

-

13C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc. Available at: [Link]

-

5-Aminopyridine-2-carboxylic acid (96%). Amerigo Scientific. Available at: [Link]

-

Catalytic assemble of 2-amino-5,6-dimethyl-1H-benzimidazole with carboxylic acids and evaluation of their antimicrobial and anti. ScienceDirect. Available at: [Link]

-

Exploring 2-Fluoropyridine-6-carboxylic Acid: A Chemical Synthesis Essential. LinkedIn. Available at: [Link]

Sources

- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. 6-Aminopyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 4. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]

- 5. Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

Technical Guide: Purity Analysis of 5-Amino-6-fluoropyridine-2-carboxylic acid

The following technical guide is structured to provide an exhaustive, field-validated framework for the purity analysis of 5-Amino-6-fluoropyridine-2-carboxylic acid . It deviates from standard templates to address the specific physicochemical challenges posed by this zwitterionic, fluorinated heterocycle.

Executive Summary & Chemical Context

5-Amino-6-fluoropyridine-2-carboxylic acid (CAS: 1195759-42-8 / Analogous derivatives) is a high-value pharmacophore often employed as a scaffold in the synthesis of kinase inhibitors and peptidomimetics.[1] Its purity is a Critical Quality Attribute (CQA) because the ortho-fluoro/amino substitution pattern is highly reactive; impurities here can lead to regioisomeric side-reactions in downstream coupling (e.g., amide bond formation).

The Physicochemical Challenge

This molecule presents a "Analytical Triad" of challenges:

-

Zwitterionic Character: It contains a basic amine (

) and an acidic carboxyl group ( -

Fluorine Effect: The C6-fluorine atom withdraws electrons, lowering the

of the amine compared to non-fluorinated pyridines, altering interaction with stationary phases. -

Regioisomerism: Distinguishing the 5-amino-6-fluoro isomer from the 3-amino-6-fluoro or 5-amino-2-fluoro variants requires high-resolution selectivity.[1]

Analytical Method Strategy: The "Ion-Suppression" Approach

To analyze this compound robustly, we cannot use a generic gradient. We must employ an Ion-Suppression Reverse Phase (RP-HPLC) strategy or a HILIC mode. This guide details the RP-HPLC approach as it is more transferable to QC environments.

Mechanism of Action

To achieve sharp peak shapes and reproducible retention, the mobile phase pH must be adjusted to suppress the ionization of the carboxylic acid (keeping it neutral) while ensuring the amine is protonated, or fully suppressing both to a single species.

-

Selected Mode: Acidic Mobile Phase (pH 2.0 - 2.5).[1]

-

Why? At pH 2.0, the carboxylic acid (COOH) is protonated (neutral), increasing hydrophobicity. The pyridine nitrogen and exocyclic amine are protonated (positive). This consistent charge state allows for interaction with the C18 chains via the fluorinated ring while the buffer controls the ionic strength.

Detailed Experimental Protocols

Primary Purity Method (RP-HPLC-UV)

This method is designed for assay and organic impurity quantification.[1]

Chromatographic Conditions:

| Parameter | Specification | Rationale |

| Column | Waters XSelect CSH C18 (150 x 4.6 mm, 3.5 µm) or equivalent | Charged Surface Hybrid (CSH) particle technology provides superior peak shape for basic compounds at low pH.[1] |

| Mobile Phase A | 0.1% Phosphoric Acid + 5mM Hexanesulfonic Acid (Ion Pair) | Acidifies analyte; Hexanesulfonate pairs with the protonated amine to increase retention of this polar molecule. |

| Mobile Phase B | Acetonitrile (HPLC Grade) | Organic modifier. |

| Flow Rate | 1.0 mL/min | Standard flow for backpressure management. |

| Column Temp | 30°C | Controls kinetic mass transfer; prevents retention drift. |

| Detection | UV at 275 nm | Maxima for the aminopyridine chromophore; avoids low-UV noise from mobile phase.[1] |

| Injection Vol | 5 - 10 µL | Dependent on sensitivity requirements (LOQ). |

Gradient Program:

| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |

| 0.0 | 95 | 5 | Equilibration |

| 2.0 | 95 | 5 | Isocratic Hold (Polar retention) |

| 15.0 | 60 | 40 | Gradient Elution |

| 20.0 | 10 | 90 | Column Wash |

| 20.1 | 95 | 5 | Re-equilibration |

| 25.0 | 95 | 5 | End |

Sample Preparation[1]

-

Diluent: Mobile Phase A : Acetonitrile (90:10). Crucial: Using 100% organic diluent will cause peak distortion due to "solvent effect" on early eluting polar peaks.

-

Concentration: 0.5 mg/mL for Assay; 1.0 mg/mL for Impurities.

Impurity Profiling & Fate Mapping

Understanding the origin of impurities is as important as detecting them. The following logic map illustrates the potential impurity sources based on a standard nitration/reduction synthesis route.

Impurity Fate Map (Visualization)

Caption: Impurity Fate Map illustrating the genesis of key related substances from starting materials (SM) and degradation pathways, mapping them to the detection strategy.

Key Impurities to Monitor[1]

-

Des-fluoro Impurity (Impurity A): Result of hydrogenolysis if Pd/C reduction is used during synthesis.

-

Detection: LC-MS (M-18 mass shift).[1]

-

-

Hydrolysis Product (Impurity C): 5-Amino-6-hydroxypyridine-2-carboxylic acid.[1] Fluorine on the pyridine ring is susceptible to nucleophilic attack by water under harsh acidic/basic conditions.

-

Detection: Elutes earlier than the main peak (more polar).

-

-

Regioisomers (Impurity B): Critical. LC separation of 5-amino vs 3-amino isomers requires the specific ion-pairing conditions described above.

Validation Framework (Self-Validating Systems)

A trustworthy method must be self-validating.[1] This means the system suitability criteria (SST) act as a "Go/No-Go" gauge before any results are accepted.

System Suitability Criteria (SST)

| Parameter | Acceptance Criteria | Scientific Logic |

| Resolution (Rs) | > 2.0 between Main Peak and Nearest Impurity | Ensures accurate integration of the zwitterionic tail. |

| Tailing Factor (T) | 0.8 < T < 1.5 | Critical for aminopyridines; T > 1.5 indicates secondary silanol interactions (column failure). |

| Precision (RSD) | NMT 2.0% (n=6 injections) | Verifies pump/injector stability. |

| Signal-to-Noise | > 10 (for LOQ solution) | Confirms sensitivity for trace impurities (0.05% level). |

Orthogonal Verification Methods

Do not rely solely on HPLC-UV.[1] Use these orthogonal techniques to confirm the "Purity" value:

-

qNMR (Quantitative NMR): Use Maleic Acid as an internal standard in DMSO-d6. This provides an absolute purity value independent of UV extinction coefficients.

-

Protocol: Dissolve 10 mg sample + 10 mg Maleic Acid (traceable standard) in 0.6 mL DMSO-d6. Integrate the aromatic proton of the pyridine vs. the vinylic protons of maleic acid.

-

-

Residue on Ignition (ROI): Essential to detect inorganic salts (e.g., NaCl,

) trapped during the isolation of the amino acid. -

Karl Fischer (KF): Aminopyridine carboxylic acids are hygroscopic. Water content must be subtracted from the "As-is" HPLC purity to get the "Anhydrous" assay.[1]

References

-

International Council for Harmonisation (ICH). (2006). Q3A(R2): Impurities in New Drug Substances.Link

-

Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience.[1] (Foundational text for Ion-Pairing logic).

-

Sigma-Aldrich. (n.d.).[1] 6-Amino-5-fluoropyridine-2-carboxylic acid Product Specification. (Used for analog comparison). Link

-

ChemicalBook. (2024).[2] Synthesis and Properties of Fluorinated Aminopyridines.Link

-

U.S. Food and Drug Administration (FDA). (2000). Analytical Procedures and Methods Validation for Drugs and Biologics.Link

Sources

A Technical Guide to the Discovery of Novel 5-Amino-6-fluoropyridine-2-carboxylic Acid Derivatives

Introduction: The Strategic Value of the Fluorinated Pyridine Scaffold

In the landscape of modern medicinal chemistry, nitrogen-containing heterocycles are foundational motifs, present in over two-thirds of all FDA-approved small-molecule drugs. Among these, the pyridine ring is a privileged scaffold, offering a unique combination of aromaticity, hydrogen bonding capability, and metabolic stability. The strategic incorporation of fluorine into these heterocyclic frameworks has become a cornerstone of rational drug design, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates.[1][2]

Fluorine's unique properties—high electronegativity, small steric footprint, and the strength of the C-F bond—allow medicinal chemists to fine-tune critical molecular attributes.[3] Judicious placement of fluorine can modulate the pKa of nearby functional groups, enhance membrane permeability, block sites of metabolic oxidation, and improve binding affinity to target proteins.[1][3][4] This confluence of the heterocyclic and fluorine domains has given rise to a powerful subclass of molecules, with a significant number of fluorinated heterocyclic drugs gaining FDA approval in recent years.[1][4][5]

This guide focuses on a specific, high-potential scaffold: 5-Amino-6-fluoropyridine-2-carboxylic acid . This structure is particularly compelling for several reasons:

-

Multi-vector Derivatization: It possesses three distinct functional groups (amino, fluoro, and carboxylic acid) that serve as vectors for chemical modification, allowing for the systematic exploration of chemical space.

-

Bioisosteric Potential: The aminopyridine core is a common feature in bioactive molecules, often acting as a bioisostere for other aromatic systems.

-

Strategic Fluorination: The fluorine atom at the 6-position, adjacent to the ring nitrogen, is anticipated to significantly lower the pKa of the pyridine nitrogen, influencing its interaction with biological targets and potentially reducing off-target effects.

This document provides a comprehensive technical overview for researchers embarking on the discovery of novel derivatives from this core. It outlines robust synthetic strategies, detailed characterization protocols, and a logical workflow for biological evaluation, grounded in field-proven insights and authoritative methodologies.

Part 1: Synthesis and Derivatization Strategies

The successful exploration of this chemical series hinges on a reliable and flexible synthetic route to the core scaffold and its subsequent derivatives. The chosen strategy must be robust enough to tolerate a wide range of functional groups introduced during the derivatization phase.

Proposed Synthesis of the Core Scaffold

A multi-step synthesis is proposed, starting from commercially available 2,6-difluoropyridine. This route is designed for efficiency and control over the sequential introduction of the required functional groups.

Step 1: Regioselective Amination of 2,6-Difluoropyridine

-

Rationale: Nucleophilic aromatic substitution (SNAr) on 2,6-difluoropyridine with ammonia is a well-established method to produce 2-amino-6-fluoropyridine. The high reactivity of the fluorine atoms at the 2 and 6 positions facilitates this displacement.[6]

-

Procedure:

-

To a high-pressure steel reaction vessel, add 2,6-difluoropyridine (1.0 eq).

-

Add a solution of aqueous ammonium hydroxide (28-30%, 4.0-5.0 mL per gram of starting material).

-

Seal the vessel and heat to 105-110 °C for 15-18 hours.

-

Cool the reaction mixture to 0-5 °C in an ice bath.

-

Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 2-amino-6-fluoropyridine .

-

Step 2: Nitration of 2-Amino-6-fluoropyridine

-

Rationale: Electrophilic nitration of the aminopyridine ring is directed by the activating amino group. The nitration is expected to occur at the 5-position. Direct nitration of pyridine itself is difficult, but the activating amino group makes this transformation feasible.[7] A similar strategy is employed in the synthesis of 2-amino-5-fluoropyridine from 2-aminopyridine.[8]

-

Procedure:

-

To a flask cooled to 0 °C, slowly add 2-amino-6-fluoropyridine (1.0 eq) to concentrated sulfuric acid.

-

Once dissolved, slowly add fuming nitric acid (1.1 eq) dropwise, maintaining the internal temperature below 10 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to 60 °C for 2-3 hours.

-

Pour the reaction mixture carefully onto crushed ice and neutralize with a saturated solution of sodium bicarbonate until a precipitate forms.

-

Filter the solid, wash with water, and dry to obtain 2-amino-6-fluoro-5-nitropyridine .

-

Step 3: Reduction of the Nitro Group

-

Rationale: The nitro group is readily reduced to an amine using standard catalytic hydrogenation conditions. Palladium on carbon (Pd/C) is a highly efficient catalyst for this transformation.[8]

-

Procedure:

-

In a flask suitable for hydrogenation, dissolve 2-amino-6-fluoro-5-nitropyridine (1.0 eq) in ethanol or methanol.

-

Add 10% Pd/C catalyst (5-10% w/w).

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to yield 2,5-diamino-6-fluoropyridine .

-

Step 4: Introduction of the Carboxylic Acid

-

Rationale: A Sandmeyer-type reaction sequence provides a reliable method to convert an amino group into a nitrile, which can then be hydrolyzed to the carboxylic acid.

-

Procedure (Diazotization and Cyanation):

-

Dissolve 2,5-diamino-6-fluoropyridine (1.0 eq) in an aqueous solution of HCl at 0 °C.

-

Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the temperature below 5 °C to form the diazonium salt at the 2-position.

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water.

-

Slowly add the cold diazonium salt solution to the cyanide solution.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Extract the product, 5-amino-6-fluoro-2-cyanopyridine , with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate. Purify by column chromatography.

-

-

Procedure (Hydrolysis):

-

Heat the crude 5-amino-6-fluoro-2-cyanopyridine in a solution of 6M HCl at reflux for 8-12 hours.

-

Cool the solution and neutralize with a base (e.g., NaOH) to the isoelectric point (approx. pH 3-4) to precipitate the product.

-

Filter the solid, wash with cold water, and dry to yield the final core scaffold, 5-Amino-6-fluoropyridine-2-carboxylic acid .

-

Derivatization via Amide Coupling

The carboxylic acid at the 2-position is an ideal handle for creating a diverse library of derivatives through amide bond formation. Standard peptide coupling reagents are well-suited for this purpose.

-

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and racemization (if chiral amines are used).

-

Procedure:

-

Dissolve 5-Amino-6-fluoropyridine-2-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as DMF or NMP.

-

Add the desired primary or secondary amine (1.1 eq).

-

Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (2.5 eq).

-

Add HATU (1.2 eq) portion-wise and stir the reaction at room temperature for 4-16 hours.

-

Monitor the reaction by LC-MS. Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product via flash column chromatography or preparative HPLC to obtain the desired amide derivative.

-

Diagram of Synthetic Workflow

Caption: Proposed synthetic route to the core scaffold and subsequent amide derivatives.

Part 2: Spectroscopic Characterization and Purity Analysis

Unambiguous characterization of newly synthesized compounds is critical for establishing structure-activity relationships (SAR). A combination of NMR spectroscopy, mass spectrometry, and chromatography should be employed.

Standard Characterization Suite

-

Nuclear Magnetic Resonance (NMR): ¹H, ¹³C, and ¹⁹F NMR are essential.

-

¹H NMR: Will confirm the substitution pattern on the pyridine ring. The proton at the 3-position should appear as a doublet coupled to the fluorine at the 6-position, and the proton at the 4-position as a doublet coupled to the amino group proton (if in a non-exchanging solvent) and potentially the 3-proton.

-

¹³C NMR: Provides information on the carbon skeleton. The carbon bearing the fluorine (C6) will show a large one-bond C-F coupling constant.

-

¹⁹F NMR: A singlet peak will confirm the presence of the single fluorine atom. Its chemical shift can be indicative of the electronic environment of the ring.

-

-

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should be used to confirm the elemental composition and provide an exact mass measurement, typically with an accuracy of <5 ppm.

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compounds. A standard purity threshold for compounds sent to biological screening is >95%.

Table 1: Expected Spectroscopic Data for the Core Scaffold

| Technique | Expected Observations |

| ¹H NMR | Three aromatic signals. A doublet for H3 (approx. δ 7.0-7.5 ppm) showing coupling to ¹⁹F. A doublet for H4 (approx. δ 7.5-8.0 ppm). Broad signals for the NH₂ and COOH protons. |

| ¹³C NMR | Six distinct carbon signals. C6 will appear as a doublet with a large ¹JCF coupling constant (approx. 230-260 Hz). C2 (ipso-carboxyl) and C5 (ipso-amino) will also show coupling to fluorine. The carbonyl carbon will be downfield (δ > 165 ppm).[7][9] |